Milbemectin

描述

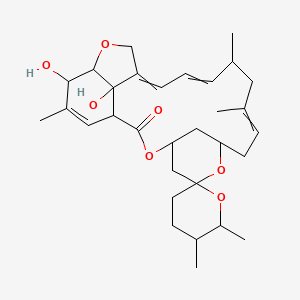

Milbemectin is a mixture of two compounds, milbemycin A3 and milbemycin A4, which belong to the milbemycin family of macrolide antibiotics. These compounds are produced by various Streptomyces species, including Streptomyces hygroscopicus and Streptomyces bingchenggensis. This compound is widely used as an acaricide and insecticide due to its potent activity against mites and other pests, as well as its low toxicity to mammals .

准备方法

Synthetic Routes and Reaction Conditions: Milbemectin is primarily produced through fermentation processes involving Streptomyces species. The biosynthetic pathway involves the assembly of a 16-membered macrolide ring through the action of polyketide synthases. The genes responsible for milbemycin biosynthesis include milA1, milA2, milA3, and milA4, which encode multifunctional modular type I polyketide synthases .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient availability. Genetic engineering techniques, such as the overexpression of biosynthetic genes and the inactivation of competing pathways, have been employed to enhance production .

化学反应分析

Types of Reactions: Milbemectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and derivatization of this compound to produce more potent and selective analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often employ reagents like chlorine or bromine.

Major Products: The major products formed from these reactions include various milbemycin derivatives with enhanced insecticidal and acaricidal properties .

科学研究应用

Milbemectin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying macrolide biosynthesis and for developing new synthetic methodologies.

Biology: Employed in studies of insect physiology and neurobiology due to its specific mode of action on the nervous system.

Medicine: Investigated for its potential use in treating parasitic infections in humans and animals.

Industry: Widely used in agriculture as an effective pesticide and acaricide

作用机制

Milbemectin exerts its effects by opening glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates. This leads to hyperpolarization of these cells, blocking signal transmission and causing paralysis and death of the target pests. The molecular targets include glutamate-gated chloride channels, which are not present in mammals, contributing to the compound’s low toxicity in non-target species .

相似化合物的比较

Avermectin: Used as an antiparasitic agent with a similar mode of action.

Ivermectin: A semi-synthetic derivative of avermectin, widely used in veterinary and human medicine.

Emamectin: Another derivative of avermectin, used primarily as an insecticide

Milbemectin’s unique properties, such as its longer half-life and effectiveness against resistant pests, make it a valuable compound in both agricultural and medical applications.

属性

IUPAC Name |

21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBGSRMUSVULIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

43 °C (Closed cup) /Ultiflora Miticide/ | |

| Details | Gowan Company LLC; Technical MSDS's on Ultiflora p.2 (1/10/2007). Available from, as of February 22, 2008: https://www.gowanco.com/default.aspx | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C)., Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C) | |

| Details | Tomlin CDS, ed; Milbemectin. In: The e-Pesticide Manual, 13th ed Ver 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C | |

| Details | Tomlin CDS, ed; Milbemectin. In: The e-Pesticide Manual, 13th ed Ver 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.8X10-11 mm Hg at 20 °C | |

| Details | Tomlin CDS, ed; Milbemectin. In: The e-Pesticide Manual, 13th ed Ver 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Milbeknock acts on the nervous system mediated with inhibitory neurotransmitter, GABA (g-Amino butyric acid). /Milbeknock/ | |

| Details | Sankyo Agro Co. Ltd, Japan; Milbeknock. Available from, as of February 21, 2008: https://www.ikisan.com/ban_htm/ad_milbek.shtml | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder (Technical grade) | |

CAS No. |

51596-10-2, 122666-95-9 | |

| Record name | Milbemycin B, 5-O-demethyl-28-deoxy-6,28-epoxy-25-methyl-, (6R,25R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-215 °C | |

| Details | Tomlin CDS, ed; Milbemectin. In: The e-Pesticide Manual, 13th ed Ver 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,7R,16R,17R,23S,27R,36R,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764869.png)

![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764873.png)

![(3E,5E,7R,8S,11Z,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764880.png)

![(1S,4R,5'R,6S,6'S,8S,10E,12R,13R,14E,16E,20S,21S,24R)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10764894.png)

![(1R,2S,3S,4S,5S,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764925.png)

![[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone](/img/structure/B10764935.png)

![(E)-2-[[(E)-2-[[(2R)-1-[(3S,4R,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764943.png)

![(2S,5R,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764957.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10764959.png)

![(5E,7E,27E,29E)-3,13,15,25,35,37-hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764965.png)